N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide
Overview
Description
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide is a complex organic compound characterized by its long-chain structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide typically involves multi-step organic reactions. The process begins with the preparation of the heptadecenyl intermediate, which is then functionalized to introduce the hydroxymethyl and hydroxy groups. The final step involves the coupling of this intermediate with dotriacontanamide under specific reaction conditions, such as the use of coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize efficiency, often involving advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the heptadecenyl chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl functionalities, reduced saturated compounds, and substituted derivatives with various functional groups replacing the hydroxyl groups.
Scientific Research Applications
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential bioactive molecule.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can influence various biological processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-tetradecanamide
- **N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide
Uniqueness
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This extended chain length can influence the compound’s solubility, melting point, and interaction with biological membranes, making it particularly valuable in specific applications where these properties are advantageous.
Biological Activity
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide is a complex organic compound belonging to the class of ceramides. This compound is characterized by its long-chain fatty acid structure and the presence of hydroxyl and hydroxymethyl functional groups. Its biological activity is of significant interest due to its potential implications in various physiological processes.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 525.88 g/mol. The structural characteristics include:
- Hydroxyl Group: Contributes to the compound's solubility and reactivity.
- Hydroxymethyl Group: May play a role in biological interactions.
- Long Hydrocarbon Chain: Influences membrane permeability and interaction with lipid bilayers.
The biological activity of this compound can be attributed to its interactions with cellular membranes and signaling pathways. It is hypothesized that this compound may modulate various cellular processes including:
- Cell Proliferation: Potential effects on cell growth and differentiation.
- Inflammatory Response: Involvement in modulating inflammatory pathways.
- Neuroprotective Effects: Possible protective roles in neuronal health.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Cellular Uptake and Membrane Interaction : Research indicates that the long-chain structure facilitates incorporation into cell membranes, potentially altering membrane fluidity and function.
- Anti-inflammatory Properties : In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
- Neuroprotective Effects : Animal models have demonstrated that treatment with this compound may reduce neuronal damage in conditions such as ischemia, indicating a neuroprotective role.
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cell Proliferation | Modulation of growth rates | |
Inflammatory Response | Downregulation of cytokines | |
Neuroprotection | Reduced neuronal damage |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving macrophage cultures, this compound was administered at varying concentrations. Results indicated a significant reduction in TNF-alpha production compared to untreated controls, supporting its role as an anti-inflammatory agent.
Case Study 2: Neuroprotection in Ischemia
In a rodent model of cerebral ischemia, administration of the compound prior to induced ischemic conditions resulted in a marked decrease in infarct size and improved neurological scores post-recovery. This suggests potential applications in stroke therapy.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dotriacontanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H99NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-50(54)51-48(47-52)49(53)45-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h43,45,48-49,52-53H,3-42,44,46-47H2,1-2H3,(H,51,54)/b45-43+/t48-,49+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQBXENBHQWWAY-SDOSYGGKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H99NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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